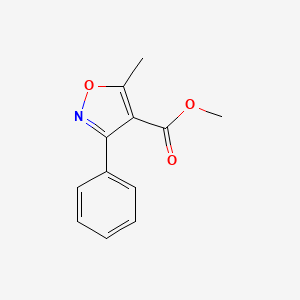

methyl 5-methyl-3-phenyl-4-isoxazolecarboxylate

Description

The exact mass of the compound Methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 18.1 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-8-10(12(14)15-2)11(13-16-8)9-6-4-3-5-7-9/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJCQAWFSNYNJLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352492 | |

| Record name | Methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

18.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24804975 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2065-28-3 | |

| Record name | Methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure of Methyl 5-Methyl-3-Phenyl-4-Isoxazolecarboxylate

This guide provides a comprehensive technical overview of the crystal structure of methyl 5-methyl-3-phenyl-4-isoxazolecarboxylate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, structural analysis, and the experimental protocols essential for crystallographic studies of this class of compounds. The insights provided herein are grounded in established scientific principles and supported by authoritative references.

Introduction: The Significance of Isoxazole Derivatives

Isoxazole derivatives are a class of heterocyclic compounds that are of significant interest in medicinal chemistry and materials science. Their diverse biological activities, including anti-tumor, antiviral, hypoglycemic, antifungal, and anti-HIV properties, have made them a focal point of extensive research. The therapeutic potential of these compounds is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. Understanding the crystal structure of molecules like this compound is therefore paramount for rational drug design and the development of novel therapeutic agents.

While the precise crystal structure of this compound is not publicly available, a detailed analysis can be extrapolated from closely related and structurally characterized analogues. This guide will leverage crystallographic data from 5-methyl-3-phenylisoxazole-4-carboxylic acid and ethyl 5-methyl-3-phenylisoxazole-4-carboxylate to provide a robust model of the target compound's solid-state conformation.

Synthesis and Crystallization

A plausible synthetic route to obtain this compound involves the esterification of the corresponding carboxylic acid. The synthesis of the parent acid, 5-methyl-3-phenylisoxazole-4-carboxylic acid, is well-established.

Experimental Protocol: Synthesis

A general method for preparing 3,5-disubstituted-4-isoxazolecarboxylic esters can be adapted for this purpose.[1] The synthesis would typically proceed through the reaction of a β-enamino ester with a nitroalkane, followed by hydrolysis and subsequent esterification. For the title compound, the synthesis could be envisioned as a multi-step process culminating in the esterification of 5-methyl-3-phenylisoxazole-4-carboxylic acid with methanol under acidic conditions.

Experimental Protocol: Single Crystal Growth for X-ray Diffraction

Obtaining high-quality single crystals is often the most challenging step in determining a crystal structure.[2] The following protocol outlines a standard approach for the crystallization of small organic molecules.

1. Purification of the Compound:

-

Ensure the compound is of high purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to poor diffraction quality. Recrystallization or chromatography are recommended purification methods.

2. Solvent Selection:

-

The choice of solvent is critical.[3] A solvent in which the compound has moderate solubility is ideal. Slow evaporation of the solvent from a saturated or near-saturated solution is a common and effective technique.[3][4]

-

For isoxazole derivatives, solvents such as ethanol have been successfully used for crystallization.[5][6]

3. Crystallization Techniques:

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent to create a nearly saturated solution. Filter the solution to remove any particulate matter and place it in a clean vial, loosely covered to allow for slow evaporation of the solvent at a constant temperature.[3][4]

-

Vapor Diffusion: This method involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a sealed container with a larger volume of a "precipitant" solvent in which the compound is insoluble but the first solvent is miscible. The vapor of the precipitant slowly diffuses into the solution of the compound, reducing its solubility and promoting crystallization.

-

Cooling: Slowly cooling a saturated solution can also yield high-quality crystals. The rate of cooling should be carefully controlled to prevent the formation of polycrystalline material.[7]

4. Crystal Harvesting:

-

Once suitable crystals have formed (typically with dimensions > 0.1 mm), they should be carefully harvested from the mother liquor.[2]

Crystal Structure Analysis

The crystal structure of this compound can be predicted with a high degree of confidence by examining the crystallographic data of its close analogues, 5-methyl-3-phenylisoxazole-4-carboxylic acid[8] and ethyl 5-methyl-3-phenylisoxazole-4-carboxylate.[5][6]

Molecular Geometry

The core of the molecule consists of a planar isoxazole ring. Attached to this ring at the 3-position is a phenyl group, at the 5-position a methyl group, and at the 4-position a methyl carboxylate group. A key structural feature is the dihedral angle between the isoxazole and phenyl rings. In the ethyl ester analogue, this angle is reported to be 43.40 (13)°.[5][6] For the carboxylic acid derivative, the dihedral angle is 56.64 (8)°.[8] It is therefore expected that the phenyl ring in this compound will also be significantly twisted with respect to the isoxazole ring.

The ester group itself is also likely to be rotated out of the plane of the isoxazole ring. In the ethyl ester, the ethoxycarbonyl group is rotated by 16.2 (13)°.[5][6] A similar rotation is anticipated for the methyl ester group.

Caption: Predicted molecular structure of this compound.

Crystallographic Data of Analogous Compounds

The following table summarizes the crystallographic data for closely related compounds, which provides a basis for understanding the expected crystal system and unit cell parameters for the title compound.

| Parameter | 5-Methyl-3-phenylisoxazole-4-carboxylic acid[8] | Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate[5][6] |

| Chemical Formula | C₁₁H₉NO₃ | C₁₃H₁₃NO₃ |

| Formula Weight | 203.19 | 231.24 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/c |

| a (Å) | 11.953 (4) | 9.750 (8) |

| b (Å) | 5.981 (2) | 14.589 (13) |

| c (Å) | 14.142 (5) | 9.397 (8) |

| β (°) | 105.548 (6) | 116.872 (13) |

| Volume (ų) | 974.0 (6) | 1192.3 (18) |

| Z | 4 | 4 |

Based on this data, it is highly probable that this compound will also crystallize in a monoclinic system.

Intermolecular Interactions

In the solid state, the packing of molecules is governed by intermolecular interactions. For 5-methyl-3-phenylisoxazole-4-carboxylic acid, the crystal structure is stabilized by O—H⋯O hydrogen bonds, forming head-to-head dimers.[8] Additionally, C—H⋯N hydrogen bonds and π–π stacking interactions between the phenyl rings contribute to a three-dimensional network.[8] While the methyl ester will not participate in the strong O—H⋯O hydrogen bonding seen in the carboxylic acid, weaker C—H⋯O interactions are expected to play a significant role in the crystal packing.

Experimental Workflow: Single-Crystal X-ray Diffraction

The determination of a crystal structure is a multi-step process that requires specialized instrumentation and software.[2][9]

Caption: A generalized workflow for single-crystal X-ray crystallography.

Step-by-Step Protocol

-

Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffracted X-rays are detected.[2] Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A modern instrument, such as a Bruker APEXII CCD area-detector diffractometer, is commonly used for this purpose.[5][6][10]

-

Data Reduction: The raw diffraction data is processed to determine the intensities and positions of the diffraction spots. This step also involves cell refinement and data reduction.

-

Structure Solution: The initial positions of the atoms in the unit cell are determined. This is known as solving the "phase problem." Direct methods are commonly employed for small molecules.

-

Structure Refinement: The atomic positions and other parameters are refined to improve the agreement between the calculated and observed diffraction patterns.

-

Validation and Deposition: The final structure is validated to ensure its chemical and crystallographic sensibility. The data is then typically deposited in a crystallographic database, such as the Cambridge Structural Database (CSD), which is maintained by the Cambridge Crystallographic Data Centre (CCDC).[11][12][13][14][15]

Conclusion

This technical guide has provided a comprehensive overview of the anticipated crystal structure of this compound, based on a detailed analysis of closely related compounds. The synthesis, crystallization, and the experimental workflow for single-crystal X-ray diffraction have been outlined to provide a complete picture for researchers in the field. The structural insights presented here are crucial for understanding the properties of this important class of molecules and for guiding future research in drug discovery and materials science.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 3. How To [chem.rochester.edu]

- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 5. Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.iucr.org [journals.iucr.org]

- 8. researchgate.net [researchgate.net]

- 9. excillum.com [excillum.com]

- 10. Methyl 3-phenylisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cambridge Crystallographic Data Centre - Wikipedia [en.wikipedia.org]

- 12. Cambridge_Crystallographic_Data_Centre [chemeurope.com]

- 13. CCDC – The Cambridge Crystallographic Data Centre – StudySmarter – Talents [talents.studysmarter.co.uk]

- 14. CCDC | Chemistry World [chemistryworld.com]

- 15. m.youtube.com [m.youtube.com]

The Isoxazole Core: A Comprehensive Technical Guide to the Physical and Chemical Properties of 3,5-Disubstituted Isoxazoles

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 3,5-disubstituted isoxazole motif is a cornerstone in modern medicinal chemistry and materials science. Its unique electronic and steric properties, coupled with its synthetic accessibility, have established it as a "privileged structure" in drug discovery.[1] This guide provides an in-depth exploration of the core physical and chemical properties of 3,5-disubstituted isoxazoles, offering insights into their synthesis, reactivity, and characterization. By understanding the fundamental principles that govern the behavior of this heterocyclic system, researchers can better leverage its potential in the design of novel therapeutics and functional materials.

The Isoxazole Scaffold: An Introduction to a Versatile Heterocycle

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a key building block in a multitude of biologically active compounds.[2] Its presence in commercially available drugs such as the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide underscores its therapeutic importance.[3][4] The arrangement of the heteroatoms imparts a unique electronic distribution, influencing the ring's aromaticity, dipole moment, and reactivity. The substituents at the 3- and 5-positions play a critical role in modulating these properties, allowing for fine-tuning of the molecule's overall characteristics for specific applications.[5][6] This guide will focus specifically on the 3,5-disubstituted pattern, which is the most common and synthetically accessible substitution pattern.

Synthetic Strategies: Accessing the 3,5-Disubstituted Isoxazole Core

The construction of the 3,5-disubstituted isoxazole ring is most prominently achieved through the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. This powerful and versatile reaction allows for the convergent assembly of the heterocyclic core from two readily available fragments.

The Cornerstone: 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition reaction is the most widely employed method for the synthesis of 3,5-disubstituted isoxazoles.[7][8][9] The reaction involves the in situ generation of a nitrile oxide from a suitable precursor, typically an aldoxime, which then reacts with a terminal alkyne. The regioselectivity of this reaction is generally high, leading predominantly to the 3,5-disubstituted isomer.

The choice of oxidant for the conversion of the aldoxime to the nitrile oxide is crucial and can influence the reaction conditions and substrate scope. Common oxidants include N-chlorosuccinimide (NCS), sodium hypochlorite, and hypervalent iodine reagents.[7][10]

Figure 1: General scheme for the synthesis of 3,5-disubstituted isoxazoles via 1,3-dipolar cycloaddition.

Domino and One-Pot Approaches

To enhance synthetic efficiency, several domino and one-pot procedures have been developed. These methods combine multiple reaction steps into a single operation, avoiding the isolation of intermediates and reducing waste. For instance, a one-pot, three-step synthesis can be achieved starting from an aldehyde, which is first converted to the corresponding oxime, then to the nitrile oxide, and finally reacted with an alkyne.[10] Another innovative approach involves the domino reductive Nef reaction/cyclization of β-nitroenones to furnish 3,5-disubstituted isoxazoles under mild conditions.[11]

Green and Sustainable Methods

Recent research has focused on developing more environmentally friendly synthetic routes. The use of deep eutectic solvents (DES) as a recyclable reaction medium has been shown to be effective for the synthesis of 3,5-disubstituted isoxazoles.[10][12] Microwave-assisted synthesis has also emerged as a powerful tool, often leading to significantly reduced reaction times and improved yields.[13]

Physical Properties of 3,5-Disubstituted Isoxazoles

The physical properties of 3,5-disubstituted isoxazoles are largely dictated by the nature of the substituents at the 3- and 5-positions. These properties are crucial for their application in drug discovery, as they influence solubility, membrane permeability, and metabolic stability.

| Compound | R1 | R2 | Melting Point (°C) | Reference |

| 3,5-diphenylisoxazole | Phenyl | Phenyl | 141–142 | [14] |

| 3-(4-chlorophenyl)-5-phenylisoxazole | 4-Chlorophenyl | Phenyl | 179–180 | [14] |

| 3-(2-chlorophenyl)-5-phenylisoxazole | 2-Chlorophenyl | Phenyl | 74–75 | [14] |

| 3-(4-nitrophenyl)-5-phenylisoxazole | 4-Nitrophenyl | Phenyl | 222–223 | [14] |

| 3-methyl-5-phenylisoxazole | Methyl | Phenyl | 63–64 | [14] |

Table 1: Melting points of selected 3,5-disubstituted isoxazoles.

Chemical Properties and Reactivity

The isoxazole ring exhibits a rich and diverse reactivity profile, making it a versatile synthon for further chemical transformations.

Ring-Opening Reactions

The N-O bond in the isoxazole ring is relatively weak and can be cleaved under various conditions, leading to a range of synthetically useful intermediates.

-

Reductive Cleavage: Catalytic hydrogenation or treatment with other reducing agents can cleave the N-O bond to afford β-aminoenones.[10] This transformation is valuable for the synthesis of functionalized acyclic compounds.

-

Base-Mediated Ring Opening: In the presence of a strong base, the isoxazole ring can undergo cleavage to yield various products depending on the substitution pattern and reaction conditions.

-

Ring-Opening Fluorination: A novel ring-opening fluorination of isoxazoles has been developed using an electrophilic fluorinating agent, providing access to tertiary fluorinated carbonyl compounds.[15][16][17]

Figure 2: Overview of the chemical reactivity of the 3,5-disubstituted isoxazole core.

Photoisomerization

Upon irradiation with UV light, isoxazoles can undergo photoisomerization to form carbonyl-2H-azirines.[5][6] This process is often reversible, and the position of the equilibrium is highly dependent on the nature of the substituents at the 3- and 5-positions. The resulting azirines are valuable intermediates in organic synthesis.

Cycloaddition Reactions

The isoxazole ring can participate as a diene component in inverse electron-demand hetero-Diels-Alder reactions with electron-rich olefins, leading to the formation of substituted pyridines.[18] This transformation provides a unique route to access highly functionalized pyridine derivatives.

Spectroscopic Characterization

A combination of spectroscopic techniques is essential for the unambiguous characterization of 3,5-disubstituted isoxazoles and for distinguishing between isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton at the 4-position of the isoxazole ring (H-4) typically appears as a sharp singlet in the range of δ 6.0-7.0 ppm.[14][19] The chemical shift of this proton is sensitive to the electronic effects of the substituents at the 3- and 5-positions and can be a useful diagnostic tool for distinguishing between isomers.[19][20]

-

¹³C NMR: The carbon atom at the 4-position (C-4) also shows a characteristic chemical shift. The chemical shift of C-4 is significantly influenced by the nature of the substituent at the 5-position due to direct conjugation.[20] This effect can be used to definitively assign the isomeric structure of a 3,5-disubstituted isoxazole.

-

¹⁷O NMR: While less common, ¹⁷O NMR spectroscopy can provide valuable information about the electronic environment of the oxygen atom in the isoxazole ring.[21]

Mass Spectrometry (MS)

The fragmentation pattern observed in the mass spectrum of 3,5-diarylisoxazoles can be used to determine the isomeric structure.[20][22] The initial N-O bond cleavage leads to the formation of an acylazirine intermediate, which then fragments in a predictable manner, allowing for the identification of the substituents at the 3- and 5-positions.

Figure 3: A typical experimental workflow for the synthesis and characterization of 3,5-disubstituted isoxazoles.

Experimental Protocols

General Procedure for the Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition

This protocol provides a general method for the synthesis of 3,5-disubstituted isoxazoles from an aldehyde and a terminal alkyne.

Step 1: Synthesis of the Aldoxime

-

To a stirred solution of the aldehyde (1.0 mmol) in ethanol (10 mL), add hydroxylamine hydrochloride (1.2 mmol) and sodium acetate (1.5 mmol).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude aldoxime, which can often be used in the next step without further purification.

Step 2: 1,3-Dipolar Cycloaddition

-

Dissolve the crude aldoxime (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent such as dichloromethane or THF (10 mL).

-

Add N-chlorosuccinimide (1.1 mmol) portion-wise to the reaction mixture at 0 °C.

-

Add triethylamine (1.5 mmol) dropwise and allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 3,5-disubstituted isoxazole.

Biological Significance and Applications

The 3,5-disubstituted isoxazole scaffold is a prominent feature in a wide array of compounds with diverse biological activities. This is attributed to the ability of the isoxazole ring to act as a bioisostere for other functional groups, such as amides and esters, and its capacity to engage in various non-covalent interactions with biological targets.

-

Anticancer Activity: Numerous 3,5-disubstituted isoxazole derivatives have demonstrated potent anticancer activity against various cancer cell lines.[23][24]

-

Antimicrobial and Antifungal Activity: The isoxazole core is present in several antimicrobial and antifungal agents.[3][25]

-

Anti-inflammatory Activity: As exemplified by Valdecoxib, isoxazole-containing compounds are effective anti-inflammatory agents, primarily through the inhibition of COX enzymes.[3][4]

-

Antileishmanial Activity: Novel 3,5-disubstituted isoxazoles have shown promising activity against Leishmania species.[25]

The diverse biological profiles of these compounds highlight the immense potential of the 3,5-disubstituted isoxazole scaffold in the development of new therapeutic agents.[26]

Conclusion

The 3,5-disubstituted isoxazole is a versatile and valuable heterocyclic system with a rich landscape of physical and chemical properties. Its synthetic accessibility, coupled with its diverse reactivity and significant biological activity, ensures its continued importance in the fields of organic synthesis, medicinal chemistry, and materials science. A thorough understanding of the fundamental principles outlined in this guide will empower researchers to design and synthesize novel isoxazole-containing molecules with tailored properties for a wide range of applications.

References

- 1. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00232F [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Microwave-assisted synthesis of 3,5-disubstituted isoxazoles and evaluation of their anti-ageing activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Ring-Opening Fluorination of Isoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.rsc.org [pubs.rsc.org]

- 19. files01.core.ac.uk [files01.core.ac.uk]

- 20. pubs.acs.org [pubs.acs.org]

- 21. d-nb.info [d-nb.info]

- 22. pubs.acs.org [pubs.acs.org]

- 23. impactfactor.org [impactfactor.org]

- 24. Tyrosol Derivatives, Bearing 3,5-Disubstituted Isoxazole and 1,4-Disubstituted Triazole, as Potential Antileukemia Agents by Promoting Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Design, synthesis, antileishmanial, and antifungal biological evaluation of novel 3,5-disubstituted isoxazole compounds based on 5-nitrofuran scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate (CAS Number: 2065-28-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in the field of medicinal chemistry.[1] Its unique electronic characteristics, metabolic stability, and capacity to form diverse non-covalent bonds have established it as a fundamental component in the creation of new therapeutic compounds.[1] Isoxazole derivatives demonstrate a wide array of biological effects, encompassing anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2][3] This guide provides a detailed technical overview of Methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate, a key intermediate in the synthesis of advanced pharmaceutical compounds.

Chemical Identity and Physicochemical Properties

Methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate is an organic compound distinguished by its oxazole ring structure.[4] The presence of methyl and phenyl groups contributes to its aromatic character and affects its reactivity and solubility. The carboxylate functional group makes it amenable to various chemical reactions, such as esterification and nucleophilic substitutions.[4]

| Property | Value | Source(s) |

| CAS Number | 2065-28-3 | [4] |

| Molecular Formula | C₁₂H₁₁NO₃ | [4][5] |

| Molecular Weight | 217.22 g/mol | [4][5] |

| IUPAC Name | methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate | |

| Synonyms | 4-Isoxazolecarboxylic Acid, 5-Methyl-3-Phenyl-, Methyl Ester; 5-Methyl-3-phenyl-isoxazole-4-carboxylic acid methyl ester; Methyl 5-Methyl-3-Phenylisoxazole-4-Carboxylate | [4] |

| Appearance | White to light yellow crystalline solid | |

| Melting Point | 79-81 °C | |

| Boiling Point (Predicted) | 361.0 ± 30.0 °C | |

| Density (Predicted) | 1.174 ± 0.06 g/cm³ | |

| Solubility | 18.1 µg/mL at pH 7.4 | [5] |

Safety and Handling

GHS Hazard Statements: [5]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Wear protective gloves, protective clothing, eye protection, and face protection.

-

Storage: Store in a dry, well-ventilated place. Keep container tightly closed.

-

First Aid:

-

If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

-

Synthesis and Reaction Mechanisms

The synthesis of isoxazole derivatives, including Methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate, often involves 1,3-dipolar cycloaddition reactions. This powerful method allows for the construction of the five-membered isoxazole ring.

A general and efficient pathway for synthesizing 3,4,5-trisubstituted isoxazoles involves the [3+2] cycloaddition between an alkyne and a nitrile oxide.[6] The regioselectivity of this reaction is a key consideration in the synthesis of specifically substituted isoxazoles.[6]

Conceptual Synthesis Workflow:

The following diagram illustrates a plausible synthetic approach for Methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate, based on established isoxazole synthesis methodologies.

Caption: Conceptual workflow for the synthesis of Methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate.

Detailed Experimental Protocol (Hypothetical):

-

Step 1: Formation of Benzohydroximoyl Chloride. Benzaldehyde is reacted with hydroxylamine to form benzaldoxime. The subsequent treatment with a chlorinating agent, such as N-chlorosuccinimide (NCS), yields benzohydroximoyl chloride.

-

Step 2: In situ Generation of Nitrile Oxide and Cycloaddition. The benzohydroximoyl chloride is treated with a base (e.g., triethylamine) in the presence of methyl acetoacetate. This generates the nitrile oxide intermediate in situ, which then undergoes a [3+2] dipolar cycloaddition reaction with the enol form of methyl acetoacetate.

-

Step 3: Cyclization and Product Formation. The cycloaddition adduct spontaneously cyclizes to form the stable isoxazole ring, yielding Methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate.

-

Step 4: Purification. The crude product is purified using standard laboratory techniques such as recrystallization or column chromatography to obtain the final product of high purity.

Applications in Drug Development

Methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate serves as a crucial building block in the synthesis of more complex pharmaceutical molecules. Its most notable application is as an intermediate in the synthesis of isotopically labeled Oxacillin.

Role as a Synthetic Intermediate:

This compound is a key precursor in the synthesis of Oxacillin Sodium-d5 Salt, a deuterium-labeled version of the semi-synthetic antibiotic Oxacillin. Labeled compounds like this are indispensable tools in drug metabolism and pharmacokinetic (DMPK) studies, allowing researchers to trace the absorption, distribution, metabolism, and excretion of the drug with high precision.

Illustrative Synthetic Pathway:

The following diagram outlines the role of Methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate in the synthesis of a penicillin-class antibiotic.

Caption: Synthetic utility of CAS 2065-28-3 in antibiotic synthesis.

Biological Context: The Broad-Spectrum Potential of Isoxazole Derivatives

While specific biological activity for Methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate has not been extensively documented, the isoxazole scaffold it contains is present in numerous FDA-approved drugs and biologically active compounds.[6] This underscores the therapeutic potential of this class of molecules. Isoxazole derivatives have been reported to exhibit a wide range of pharmacological activities, including:

-

Anticancer Activity: They can induce apoptosis, inhibit protein kinases, and disrupt microtubule dynamics in cancer cells.[1][7]

-

Antimicrobial Activity: Many isoxazole-containing compounds, such as the antibiotic Cloxacillin, show potent antibacterial effects.[5]

-

Anti-inflammatory Effects: Some isoxazole derivatives act as inhibitors of enzymes like COX-2.[2][3]

-

Antiviral Properties: The isoxazole ring is a component of certain antiviral agents.[2][3]

The diverse bioactivity of isoxazoles makes them a subject of ongoing research and development in the pharmaceutical industry. The specific substitutions on the isoxazole ring play a critical role in determining their biological targets and pharmacological profiles.[6]

Conclusion and Future Outlook

Methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate (CAS 2065-28-3) is a valuable chemical intermediate with direct relevance to drug development, particularly in the synthesis of labeled antibiotics for research purposes. While it is classified as an irritant and requires careful handling, its synthetic utility is well-established. The broader class of isoxazole derivatives continues to be a rich source of new therapeutic leads, with applications spanning oncology, infectious diseases, and inflammatory conditions. Further investigation into the direct biological properties of this specific compound could reveal novel therapeutic applications, expanding its role beyond that of a synthetic precursor.

References

- 1. Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. thieme-connect.com [thieme-connect.com]

- 4. CAS 2065-28-3: methyl 5-methyl-3-phenyl-1,2-oxazole-4-carb… [cymitquimica.com]

- 5. Methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate | C12H11NO3 | CID 727920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CN1222520C - cï¼JUN Nï¼æ«ç«¯æ¿é ¶(JNK)åå ¶å®èç½æ¿é ¶çæå¶å - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Biological Activity Screening of Novel Isoxazole Derivatives

Introduction: The Therapeutic Promise of the Isoxazole Scaffold

The isoxazole ring, a five-membered heterocycle featuring adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in medicinal chemistry.[1] This unique structural motif confers a favorable combination of electronic properties, metabolic stability, and the capacity for diverse molecular interactions.[1] Consequently, isoxazole derivatives have garnered significant attention for their broad spectrum of biological activities, demonstrating potential as anticancer, antimicrobial, and anti-inflammatory agents.[2][3][4] The versatility of the isoxazole core allows for extensive structural modifications, enabling the development of novel therapeutic candidates with enhanced potency and reduced toxicity.[2] This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals engaged in the systematic screening of novel isoxazole derivatives to uncover their therapeutic potential.

Section 1: Foundational Screening — A Triad of Therapeutic Potential

The initial phase of screening is designed to cast a wide net, identifying promising candidates from a library of newly synthesized isoxazole derivatives. This foundational screen focuses on three of the most well-documented and therapeutically relevant activities of isoxazoles: anticancer, antimicrobial, and anti-inflammatory effects.[5] A tiered approach, beginning with high-throughput in vitro assays, is essential for efficiently identifying lead compounds for further investigation.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Isoxazole derivatives have shown considerable promise as anticancer agents by inducing apoptosis, inhibiting key cell cycle regulators, and disrupting microtubule dynamics.[1][6] A primary screening cascade for anticancer activity should begin with a robust cell viability assay to assess general cytotoxicity against a panel of cancer cell lines.

Primary Screening: Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used colorimetric method for evaluating the cytotoxic effects of compounds.[7][8] The assay's principle lies in the reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The quantity of formazan produced is directly proportional to the number of viable cells.[7][9]

-

Cell Seeding: Seed cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[10]

-

Compound Treatment: Prepare serial dilutions of the novel isoxazole derivatives in a complete culture medium. After 24 hours, replace the existing medium with 100 µL of fresh medium containing the various concentrations of the test compounds. Include vehicle control (e.g., DMSO) and untreated control wells.[7]

-

Incubation: Incubate the plate for a predetermined period, typically 24 to 72 hours, depending on the cell line and experimental objectives.

-

MTT Addition: Following the treatment period, add 20 µL of a 5 mg/mL MTT solution in PBS to each well.[11]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[7]

-

Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 620 nm can be used to correct for background absorbance.[11]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results as a dose-response curve to determine the half-maximal inhibitory concentration (IC50), which is a key measure of a compound's potency.[10]

Data Presentation: Hypothetical IC50 Values of Novel Isoxazole Derivatives against Various Cancer Cell Lines

| Compound ID | HeLa (Cervical Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |

| ISO-001 | 1.57 | 4.84 | 10.22 |

| ISO-002 | > 50 | > 50 | > 50 |

| ISO-003 | 5.2 | 8.1 | 3.7 |

| Doxorubicin (Control) | 0.8 | 1.2 | 0.5 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.[12]

Visualization of the Anticancer Screening Workflow

Caption: Workflow for anticancer activity screening of isoxazole derivatives.

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of multidrug-resistant microbial infections poses a significant global health threat.[13] Isoxazole derivatives have demonstrated notable antibacterial and antifungal activities, making them a promising area of research for new antimicrobial agents.[14][15] The agar well diffusion method is a widely used and cost-effective technique for the initial screening of antimicrobial activity.[13][16]

Primary Screening: Antimicrobial Susceptibility Testing via Agar Well Diffusion

This method relies on the diffusion of an antimicrobial agent from a well through an agar medium, resulting in a zone of inhibition where microbial growth is prevented.[17] The size of this zone is indicative of the compound's antimicrobial potency.[17][18]

-

Media Preparation: Prepare Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi and pour it into sterile Petri dishes.

-

Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Plate Inoculation: Evenly spread the microbial inoculum over the entire surface of the agar plate using a sterile cotton swab to create a uniform lawn.[17]

-

Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer or a pipette tip.[19]

-

Compound Application: Add a defined volume (e.g., 100 µL) of the isoxazole derivative solution (at a known concentration) into the wells. Include a positive control (a known antibiotic like Ciprofloxacin or Fluconazole) and a negative control (the solvent used to dissolve the compounds, e.g., DMSO).[16][18]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters.

-

Data Interpretation: A larger zone of inhibition indicates greater antimicrobial activity. The results are typically compared to the positive control.

Data Presentation: Hypothetical Antimicrobial Activity of Isoxazole Derivatives (Zone of Inhibition in mm)

| Compound ID | S. aureus (Gram-positive) | E. coli (Gram-negative) | C. albicans (Fungus) |

| ISO-001 | 18 | 15 | 12 |

| ISO-002 | - | - | - |

| ISO-003 | 22 | 19 | 16 |

| Ciprofloxacin (Control) | 25 | 28 | N/A |

| Fluconazole (Control) | N/A | N/A | 20 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. '-' indicates no activity.[14]

Visualization of the Antimicrobial Screening Workflow

Caption: Workflow for antimicrobial activity screening of isoxazole derivatives.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is implicated in a wide range of diseases. Many isoxazole derivatives have demonstrated potent anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).[2][20] An initial in vitro screen for anti-inflammatory activity can be effectively performed using a COX inhibition assay.

Primary Screening: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key mediators of the inflammatory response.[21][22] The assay typically quantifies the production of prostaglandins, such as PGE2, from arachidonic acid.[23]

-

Enzyme and Reagent Preparation: Prepare solutions of human recombinant COX-2 enzyme, heme, and arachidonic acid substrate according to the manufacturer's instructions.

-

Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to each well.

-

Inhibitor Addition: Add the novel isoxazole derivatives at various concentrations to the test wells. Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control and a vehicle control.

-

Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes at 37°C) to allow the inhibitors to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

-

Reaction Termination: After a specific incubation time (e.g., 2 minutes at 37°C), stop the reaction by adding a suitable reagent (e.g., stannous chloride).

-

Prostaglandin Quantification: Quantify the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Data Presentation: Hypothetical COX-2 Inhibition by Isoxazole Derivatives

| Compound ID | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| ISO-001 | 0.24 | 0.96 | 4.0 |

| ISO-002 | > 100 | > 100 | N/A |

| ISO-003 | 1.30 | 3.26 | 2.51 |

| Celecoxib (Control) | 0.05 | 5.0 | 100 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.[12]

Visualization of the Anti-inflammatory Screening Workflow

Caption: Workflow for anti-inflammatory activity screening of isoxazole derivatives.

Section 2: In Vitro Safety and Toxicity Assessment

Early assessment of potential toxicity is crucial to de-risk drug development and avoid late-stage failures.[24] In vitro toxicity assays provide a rapid and cost-effective means to identify compounds with potential safety liabilities.[25][26]

General Cytotoxicity in Normal Cell Lines

To assess the selectivity of the anticancer "hit" compounds, their cytotoxicity should be evaluated in non-cancerous cell lines (e.g., human embryonic kidney cells HEK293T or normal liver cell line LX-2).[12] The MTT assay protocol described in Section 1.1 can be adapted for this purpose. A favorable therapeutic window is indicated by high potency against cancer cells and low toxicity towards normal cells.

Genotoxicity Assessment

Genotoxicity testing evaluates the potential of a compound to damage DNA or chromosomes, which can be a predictor of carcinogenic risk.[27] The bacterial reverse mutation test, commonly known as the Ames test, is a standard assay for this purpose.[27]

Organ-Specific Toxicity

Depending on the intended therapeutic application, more specialized in vitro models can be employed to assess organ-specific toxicity, such as:

-

Hepatotoxicity: Using human liver cell lines (e.g., HepG2) or primary hepatocytes to evaluate drug-induced liver injury.[28]

-

Cardiotoxicity: Assessing the inhibition of the hERG potassium channel, which is associated with the risk of cardiac arrhythmias.[27]

Conclusion: From Hits to Leads

This in-depth technical guide outlines a systematic and robust strategy for the biological activity screening of novel isoxazole derivatives. By employing a tiered approach that begins with broad primary screening for anticancer, antimicrobial, and anti-inflammatory activities, followed by essential in vitro safety and toxicity assessments, researchers can efficiently identify promising "hit" compounds. Subsequent, more detailed mechanistic studies and in vivo validation can then be focused on these well-characterized hits to advance them as viable lead candidates for drug development. The inherent versatility of the isoxazole scaffold, combined with a rigorous screening cascade, holds significant promise for the discovery of next-generation therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 3. researchgate.net [researchgate.net]

- 4. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Exploration of isoxazole analogs: Synthesis, COX inhibition, anticancer screening, 3D multicellular tumor spheroids, and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. botanyjournals.com [botanyjournals.com]

- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. chemistnotes.com [chemistnotes.com]

- 17. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. hereditybio.in [hereditybio.in]

- 19. youtube.com [youtube.com]

- 20. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 23. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. miltenyibiotec.com [miltenyibiotec.com]

- 25. criver.com [criver.com]

- 26. Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 27. selvita.com [selvita.com]

- 28. news-medical.net [news-medical.net]

A Technical Guide to the Solubility and Stability of Methyl 5-Methyl-3-Phenyl-4-Isoxazolecarboxylate for Pharmaceutical Development

Preamble: The Critical Role of Physicochemical Profiling in Early-Stage Drug Discovery

In the landscape of modern drug development, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. Among the most critical hurdles are the fundamental physicochemical properties of the molecule itself. An otherwise potent and selective compound can fail catastrophically if it cannot be dissolved, formulated, or proven stable enough to maintain its integrity and potency over time. This guide provides an in-depth technical framework for the comprehensive evaluation of Methyl 5-Methyl-3-Phenyl-4-Isoxazolecarboxylate , a representative molecule featuring the biologically significant isoxazole scaffold.[1][2][3]

The isoxazole ring is a privileged structure in medicinal chemistry, found in numerous approved drugs and clinical candidates, prized for its role as a bioisostere and its ability to engage in key hydrogen bonding interactions.[1][3][4] However, the stability and solubility of any new chemical entity (NCE) cannot be assumed. Understanding these attributes is not merely a data-gathering exercise; it is a foundational step that dictates formulation strategy, predicts bioavailability, ensures patient safety, and establishes a viable shelf-life.[5][6][7][8]

This document is structured to provide researchers, chemists, and formulation scientists with both the strategic rationale and detailed methodologies for characterizing the solubility and stability of this isoxazole derivative. We will move beyond rote protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to characterization.

Part 1: Comprehensive Solubility Profiling

Solubility is a primary determinant of a drug's absorption and, consequently, its bioavailability.[5] For this compound, its structure—a polar heterocyclic ring system flanked by lipophilic phenyl and methyl groups—suggests a compound with potentially limited aqueous solubility, a common challenge for "brick-like" small molecules. A multi-faceted approach is therefore essential.

Thermodynamic vs. Kinetic Solubility: Understanding the "Why"

It is crucial to distinguish between two key solubility measurements, as they answer different questions pertinent to different stages of drug discovery.

-

Thermodynamic Solubility is the true, equilibrium solubility of a compound. It represents the maximum concentration of a substance that can be dissolved in a solvent under equilibrium conditions at a specific temperature and pH.[5][9][10] This is the "gold standard" measurement, critical for late-stage development and formulation.[10]

-

Kinetic Solubility is a measure of a compound's ability to remain in solution after being rapidly dissolved from a high-concentration stock (typically in DMSO).[11][12] It is a high-throughput assessment of precipitation, not true equilibrium.[12][13] Its value lies in early discovery, where it rapidly flags compounds likely to precipitate in aqueous assay buffers, preventing unreliable biological data.[13]

Caption: Workflow contrasting Kinetic and Thermodynamic solubility assays.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol is designed to determine the equilibrium solubility in physiologically relevant buffers.

1. Preparation: a. Prepare a series of aqueous buffers: pH 1.2 (Simulated Gastric Fluid, SGF), pH 4.5 (acetate), pH 6.8 (phosphate), and pH 7.4 (Phosphate-Buffered Saline, PBS).[5] b. Accurately weigh an excess of solid this compound (e.g., 1-2 mg) into separate 1.5 mL glass vials for each buffer condition (perform in triplicate).[9]

2. Equilibration: a. Add 1 mL of the respective buffer to each vial.[9] b. Seal the vials and place them in a shaker or rotator incubator set to a constant temperature (e.g., 25°C or 37°C). c. Incubate for a minimum of 24 hours to ensure equilibrium is reached.[9] Some compounds may require 48-72 hours; this should be confirmed by sampling at multiple time points (e.g., 24h, 48h) until the concentration plateaus.

3. Sample Processing & Analysis: a. After incubation, carefully remove the vials. A visible solid pellet should confirm that a saturated solution was achieved. b. Filter the supernatant using a low-binding 0.45 µm syringe filter to remove all undissolved solid. Alternatively, centrifuge at high speed (e.g., >10,000 x g) and sample the clear supernatant. c. Prepare a standard calibration curve of the compound in a suitable solvent (e.g., Acetonitrile/Water). d. Quantify the concentration of the dissolved compound in the filtered supernatant using a validated HPLC-UV method.[5]

Experimental Protocol: Kinetic Solubility

This protocol uses a high-throughput format to quickly assess precipitation from a DMSO stock.

1. Preparation: a. Prepare a high-concentration stock solution of the compound (e.g., 10 mM) in 100% DMSO.[11] b. Dispense the desired aqueous buffer (e.g., PBS, pH 7.4) into the wells of a 96-well microplate.[14]

2. Assay Execution: a. Add a small volume of the DMSO stock solution to the buffer-containing wells to achieve the final desired test concentrations (e.g., 1-2 µL of stock into 98-198 µL of buffer, ensuring the final DMSO concentration is low, typically ≤2%).[12] b. Seal the plate and mix on a plate shaker for a set incubation period (e.g., 2 hours) at a controlled temperature (e.g., room temperature).[13][14]

3. Detection: a. Nephelometry: Measure light scattering using a nephelometer. An increase in scattered light relative to buffer-only controls indicates the formation of a precipitate.[13] b. Direct UV/Filtration: Alternatively, filter the plate using a solubility filter plate (e.g., Millipore MultiScreen).[13] Measure the UV absorbance of the filtrate in a UV-compatible plate and compare it to a calibration curve prepared in an identical buffer/DMSO mixture to determine the concentration remaining in solution.[13]

Anticipated Results & Data Presentation

The solubility data should be compiled into a clear, comparative table. Based on the structure, we anticipate low aqueous solubility that may not be significantly affected by pH in the physiological range, as the molecule lacks readily ionizable functional groups.

| Solubility Type | Medium | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Thermodynamic | SGF | 1.2 | 37 | 5.2 | 22.5 |

| Thermodynamic | Acetate Buffer | 4.5 | 37 | 4.8 | 20.8 |

| Thermodynamic | PBS | 7.4 | 37 | 4.5 | 19.5 |

| Kinetic | PBS | 7.4 | 25 | 45.1 | 195.0 |

| Thermodynamic | Water | N/A | 25 | 6.1 | 26.4 |

| Thermodynamic | Ethanol | N/A | 25 | >1000 | >4325 |

Note: Data are hypothetical and for illustrative purposes.

Part 2: Stability Profiling and Forced Degradation Studies

Stability testing provides critical evidence on how a drug substance's quality varies over time under the influence of environmental factors like temperature, humidity, and light.[15] Forced degradation, or stress testing, is an essential component of this process. It involves subjecting the compound to conditions more severe than accelerated stability testing to deliberately induce degradation.[7][16]

The core objectives of forced degradation are:

-

To identify potential degradation products and elucidate degradation pathways.[7][17]

-

To establish the intrinsic stability of the molecule.[7]

-

To develop and validate a stability-indicating analytical method that can resolve the parent drug from all significant degradants.[8][17]

Caption: Workflow for a forced degradation study.

General Protocol for Forced Degradation

1. Sample Preparation: a. Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., Acetonitrile:Water 50:50).[18] b. For each stress condition, an unstressed control sample (stored at 5°C in the dark) and a blank (reagents without the drug) must be run in parallel.

2. Stress Conditions: The goal is to achieve a target degradation of 5-20%.[18] Conditions may need to be optimized (time, temperature, reagent concentration) if degradation is too low or too high.

-

Acidic Hydrolysis: Mix the drug stock with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C. Sample at time points (e.g., 2, 8, 24 hours). Neutralize samples with NaOH before analysis.[18]

-

Basic Hydrolysis: Mix the drug stock with an equal volume of 0.2 M NaOH. Incubate at room temperature, as ester hydrolysis is often rapid. Sample at early time points (e.g., 30 min, 1, 4 hours). Neutralize samples with HCl before analysis.[18]

-

Oxidative Degradation: Mix the drug stock with an equal volume of 6% H₂O₂ to achieve a final concentration of 3%. Incubate at room temperature, protected from light. Sample at various time points (e.g., 2, 8, 24 hours).[8]

-

Thermal Degradation: Expose the solid powder to dry heat (e.g., 80°C) in an oven. Also, expose a solution of the drug to the same temperature. Sample at intervals (e.g., 1, 3, 7 days).

-

Photostability: Expose the solid drug and a solution of the drug to a light source conforming to ICH Q1B guidelines.[19][20] The total exposure should be not less than 1.2 million lux hours and 200 watt hours per square meter.[7][21] A dark control sample, wrapped in aluminum foil, must be stored alongside the exposed sample to differentiate between thermal and photolytic degradation.[21]

3. Analytical Methodology: a. All samples must be analyzed using a validated, stability-indicating HPLC method. A C18 column with a gradient elution of a buffered mobile phase (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile) is a common starting point. b. A Photodiode Array (PDA) detector is crucial for assessing peak purity and detecting co-eluting peaks.[17] c. LC-MS/MS should be used to obtain the mass of degradation products to aid in structural elucidation.[17]

Potential Degradation Pathways

Based on the structure, several degradation pathways are plausible:

-

Ester Hydrolysis (Acidic/Basic): The most likely pathway is the hydrolysis of the methyl ester to form the corresponding carboxylic acid, 5-methyl-3-phenylisoxazole-4-carboxylic acid . This is expected to be particularly rapid under basic conditions.

-

Isoxazole Ring Cleavage (Acidic/Photolytic): The N-O bond in the isoxazole ring is inherently weak and susceptible to cleavage. Under acidic conditions, this can lead to complex rearrangements.[22] Photolysis is also known to cause ring opening and rearrangement to an oxazole intermediate.[23]

-

Oxidative Degradation: While the core ring is relatively stable to oxidation, advanced oxidation could lead to hydroxylation of the phenyl ring, potentially forming reactive quinone-type species, a known bioactivation pathway for some isoxazole-containing compounds.[24]

Caption: Plausible degradation pathways for the target molecule.

Summary of Hypothetical Forced Degradation Results

| Stress Condition | Observation | % Degradation | Major Degradant(s) Identified (Hypothetical) |

| 0.1 M HCl, 60°C, 24h | Moderate degradation | 12.5% | 5-methyl-3-phenylisoxazole-4-carboxylic acid |

| 0.1 M NaOH, RT, 4h | Rapid and extensive degradation | >50% | 5-methyl-3-phenylisoxazole-4-carboxylic acid; Ring-opened products |

| 3% H₂O₂, RT, 24h | Minor degradation | 4.8% | Trace hydroxylated phenyl derivatives |

| Thermal (Solid), 80°C, 7d | No significant degradation | <1% | None detected |

| Photolytic (ICH Q1B) | Significant degradation | 18.2% | Photo-rearranged isomer; Minor unknown degradants |

Note: Data are hypothetical and for illustrative purposes.

These hypothetical results suggest the molecule is highly susceptible to basic hydrolysis and photolytic degradation, moderately stable in acid, and very stable to heat and mild oxidation. This information is invaluable for guiding formulation development (e.g., avoiding high pH excipients) and packaging (e.g., requiring light-protective packaging).

Conclusion and Forward Look

The comprehensive physicochemical characterization of this compound, as outlined in this guide, provides the foundational data necessary for its progression as a drug candidate. The solubility profile indicates that formulation strategies, such as amorphous solid dispersions or particle size reduction, may be required to achieve adequate oral bioavailability. The stability assessment highlights a clear lability to basic pH and light, mandating careful control of pH during formulation and the use of light-resistant primary packaging.

By systematically applying these thermodynamic, kinetic, and stress-testing methodologies, development teams can anticipate and mitigate risks, ensuring that a molecule's progression is dictated by its biological merit rather than unforeseen physicochemical flaws. This rigorous, science-driven approach is the bedrock of successful and efficient pharmaceutical development.

References

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. researchgate.net [researchgate.net]

- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. evotec.com [evotec.com]

- 6. researchgate.net [researchgate.net]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. biomedres.us [biomedres.us]

- 9. In-vitro Thermodynamic Solubility [protocols.io]

- 10. creative-biolabs.com [creative-biolabs.com]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. charnwooddiscovery.com [charnwooddiscovery.com]

- 13. enamine.net [enamine.net]

- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 15. database.ich.org [database.ich.org]

- 16. researchgate.net [researchgate.net]

- 17. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 19. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 20. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 21. q1scientific.com [q1scientific.com]

- 22. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Isoxazole - Wikipedia [en.wikipedia.org]

- 24. Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 3-Phenyl-4-Isoxazolecarboxylate Compounds: Synthesis, Characterization, and Therapeutic Potential

Abstract

The isoxazole ring is a prominent five-membered heterocycle that serves as a cornerstone in modern medicinal chemistry due to its diverse biological activities and versatile synthetic accessibility.[1][2][3] Among its many derivatives, the 3-phenyl-4-isoxazolecarboxylate scaffold has emerged as a particularly valuable pharmacophore, featuring in compounds with a wide spectrum of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[4] This technical guide provides an in-depth review for researchers and drug development professionals, covering the core synthetic methodologies, critical spectroscopic characterization techniques, and a comprehensive overview of the structure-activity relationships (SAR) that drive the biological efficacy of this important class of molecules.

Core Synthetic Strategies: Building the Isoxazole Scaffold

The construction of the 3-phenyl-4-isoxazolecarboxylate core is primarily achieved through cyclization reactions. The choice of strategy depends on the availability of starting materials, desired scale, and substituent patterns. The most prevalent and robust method involves the [3+2] cycloaddition of nitrile oxides with activated alkynes or the cyclocondensation of β-dicarbonyl compounds with hydroxylamine.

Synthesis via 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition between a nitrile oxide (generated in situ from a hydroximoyl chloride) and an alkyne, such as a propiolate ester, is a classic and highly effective method for forming the isoxazole ring with precise regiocontrol.

Rationale & Mechanistic Insight: This reaction is a concerted pericyclic process that efficiently constructs the five-membered ring. The hydroximoyl chloride is treated with a base (e.g., triethylamine or DIPEA) to eliminate HCl, forming the transient, highly reactive nitrile oxide dipole. This dipole then readily reacts with the electron-deficient triple bond of the propiolate ester to yield the 3,4-disubstituted isoxazole. The regioselectivity is governed by the electronic properties of the reactants.

Caption: General workflow for 1,3-dipolar cycloaddition synthesis.

Synthesis via Condensation of β-Ketoesters

Rationale & Mechanistic Insight: The reaction proceeds through the initial formation of an oxime intermediate by the reaction of hydroxylamine with the more reactive ketone carbonyl of the β-ketoester. Subsequent intramolecular cyclization with the loss of water, often promoted by acid or base catalysis, yields the isoxazole ring. A patent describes a multi-step process starting from a 3-phenyl-3-oxopropionate, which undergoes cyclization with hydroxylamine hydrochloride to form an isoxazol-5-one intermediate, which is then further elaborated to the desired 4-carboxylate.[5]

Experimental Protocol: Synthesis of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate

This protocol is adapted from established literature procedures for the condensation of β-dicarbonyl compounds.[6]

Materials:

-

Ethyl 2-acetyl-3-oxo-3-phenylpropanoate (1.0 eq)

-

Hydroxylamine hydrochloride (1.1 eq)

-

Sodium acetate (1.1 eq)

-

Ethanol

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl 2-acetyl-3-oxo-3-phenylpropanoate (1.0 eq) in ethanol (10 mL per gram of starting material).

-

Reagent Addition: In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.1 eq) in a minimal amount of water. Add this aqueous solution to the ethanolic solution of the β-ketoester.

-

Scientist's Note: Sodium acetate acts as a weak base to neutralize the HCl salt of hydroxylamine, liberating the free hydroxylamine needed for the reaction.

-

-

Reaction Execution: Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system (e.g., 7:3).

-

Self-Validation: The disappearance of the starting material spot on the TLC plate indicates reaction completion.

-

-

Workup and Isolation: After cooling to room temperature, reduce the solvent volume under reduced pressure. Add deionized water to the residue to precipitate the crude product.

-

Purification: Filter the solid precipitate, wash with cold water, and dry under vacuum. Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to obtain the pure product.

-

Self-Validation: The final product should be a crystalline solid with a sharp melting point. Purity can be further confirmed by HPLC and spectroscopic analysis. The crystal structure of this specific compound has been reported, confirming a dihedral angle of 43.40° between the phenyl and isoxazole rings.[6]

-

Spectroscopic and Structural Characterization

Unambiguous identification of 3-phenyl-4-isoxazolecarboxylate derivatives relies on a combination of standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectra are characterized by distinct signals for the aromatic protons of the phenyl ring (typically in the δ 7.4-7.8 ppm range) and the protons of the ester group (a quartet for -OCH₂- around δ 4.4 ppm and a triplet for -CH₃ around δ 1.4 ppm for an ethyl ester). If the C5 position is unsubstituted, a sharp singlet is observed downfield (δ ~8.5-9.0 ppm).[5]

-

¹³C NMR: The carbon spectra will show characteristic signals for the ester carbonyl (C=O) around δ 160-165 ppm, and the isoxazole ring carbons (C3, C4, C5) in the δ 110-170 ppm range.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups. A strong absorption band around 1720-1740 cm⁻¹ is indicative of the ester carbonyl (C=O) stretching vibration. Additional bands corresponding to C=N and C=C stretching of the aromatic and isoxazole rings are observed in the 1500-1650 cm⁻¹ region.[8]

Data Summary Table

| Technique | Functional Group / Atom | Typical Chemical Shift / Frequency | Reference |

| ¹H NMR | Phenyl-H | δ 7.4 - 7.8 ppm | [5][8] |

| ¹H NMR | Isoxazole C5-H (if present) | δ 8.5 - 9.0 ppm | [5] |

| ¹H NMR | Ethyl Ester (-OCH₂CH₃) | δ 4.4 ppm (q), 1.4 ppm (t) | [6] |

| ¹³C NMR | Ester Carbonyl (C=O) | δ 160 - 165 ppm | [7] |

| IR | Ester Carbonyl (C=O) Stretch | 1720 - 1740 cm⁻¹ | [8] |

Biological Activities and Structure-Activity Relationships (SAR)

The 3-phenyl-4-isoxazolecarboxylate scaffold is a versatile template that has been extensively explored in drug discovery. The substitution patterns on the phenyl ring (position 3) and modifications of the carboxylate group (position 4) are critical determinants of biological activity.

Anticancer Activity

Derivatives of this class have demonstrated significant potential as anticancer agents.[3][4][9] The mechanism often involves the induction of apoptosis or the inhibition of key signaling pathways in cancer cells.

Structure-Activity Relationship (SAR) Insights:

-

C3-Phenyl Ring: The electronic nature of substituents on the phenyl ring is crucial. Electron-withdrawing groups (e.g., halogens, CF₃) can enhance potency.[10]

-

C4-Carboxamide vs. Carboxylate: Conversion of the C4-carboxylate ester to a carboxamide allows for the introduction of diverse substituents, providing a handle to modulate physiochemical properties and target interactions. SAR studies on isoxazole-3-carboxamides as TRPV1 antagonists revealed that specific cyclic amine motifs at this position balanced potency and solubility.[11]

Caption: Key SAR drivers for isoxazole carboxamide derivatives.

Antimicrobial and Antifungal Activity

The isoxazole nucleus is present in several approved antimicrobial drugs. Novel 3-phenyl-4-isoxazolecarboxylate derivatives have been synthesized and shown to possess significant activity against various bacterial and fungal strains.[3][4][12] A study on 3-substituted isoxazolecarboxamides demonstrated high fungicidal activities against several plant pathogens.[12]

Enzyme Inhibition

This scaffold has proven effective for designing potent and selective enzyme inhibitors.

-

Phosphodiesterase 4 (PDE4) Inhibitors: A series of 4-phenyl-2-oxazole and 5-phenyl-2-furan derivatives, structurally related to the isoxazole core, were designed as PDE4 inhibitors for treating asthma and COPD.[13] The docking studies suggested that methoxy groups on the phenyl ring enhance interaction with the enzyme's metal-binding domain.[13]

-

Chitin Synthesis Inhibitors: 5-benzoylamino-3-phenylisoxazoles (IOXs) were found to inhibit chitin synthesis in insects. Quantitative SAR analysis showed that activity was favored by hydrophobic substituents of optimal size on the 3-phenyl ring, while bulky groups were detrimental.[14]

Summary of Biological Activities

| Compound Class | Biological Target / Activity | Key SAR Findings | Reference |

| 3,5-Diarylisoxazoles | IL-8 Receptor Antagonists | Oral activity demonstrated in a rat arthritis model. | [15] |

| 3-Aryl-5-aryl-1,2,4-oxadiazoles | Apoptosis Inducers (Anticancer) | A substituted 5-membered ring at the 5-position is critical for activity. | [10] |

| Isoxazole-3-carboxamides | TRPV1 Antagonists | A 3-aminocyclohexanol motif at the amide balanced potency and solubility. | [11] |

| 5-Benzoylamino-3-phenylisoxazoles | Chitin Synthesis Inhibitors | Hydrophobic, non-bulky groups on the 3-phenyl ring enhance activity. | [14] |

Future Perspectives

The 3-phenyl-4-isoxazolecarboxylate scaffold remains a highly attractive and "privileged" structure in drug discovery. Its synthetic tractability allows for the creation of large, diverse chemical libraries, while its proven track record across multiple biological targets underscores its therapeutic potential. Future research will likely focus on:

-

Multi-Targeted Therapies: Designing single molecules that can modulate multiple targets, particularly in complex diseases like cancer.[1]

-

Green Chemistry Approaches: Developing more sustainable and efficient synthetic methods to access these compounds.[1][3]

-

Personalized Medicine: Exploring isoxazole derivatives as targeted therapies for specific patient populations based on genetic or molecular markers.[1]

The continued exploration of the chemical space around this versatile core, guided by rational design and a deeper understanding of its SAR, promises to yield the next generation of innovative therapeutics.

References

- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]